4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE
Overview
Description
4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE is a complex organic compound that features a furan ring, a phenyl group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE typically involves multiple steps, including the formation of the furan ring, the attachment of the phenyl group, and the final coupling with the aniline derivative. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Coupling with Aniline Derivative: The final step involves the reaction of the intermediate with N,N-dimethylaniline under conditions that promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while reduction of a nitro group yields an amine.
Scientific Research Applications
4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-({[3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINO}METHYL)-N,N-DIMETHYLANILINE: shares similarities with other furan derivatives such as furan-2-carboxylic acid and furan-2,5-dione.
Phenylbutylamine Derivatives: Compounds like 4-phenylbutylamine also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, phenyl group, and aniline derivative, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-[[[3-(furan-2-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25(2)22-12-10-20(11-13-22)18-24-15-14-21(23-9-6-16-26-23)17-19-7-4-3-5-8-19/h3-13,16,21,24H,14-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJNUZLJJABAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC(CC2=CC=CC=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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